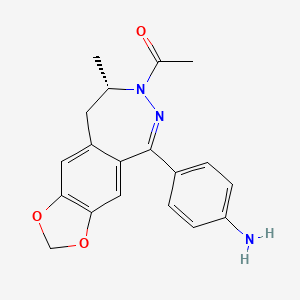
Talampanel, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talampanel, (S)- is a compound that has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. It acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor in the central nervous system .
Preparation Methods
The synthesis of Talampanel involves several steps, starting from sassafras oil as a renewable starting material. The synthetic route includes the use of microwave energy to enhance reaction efficiency. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
Talampanel undergoes various chemical reactions, including:
Oxidation: Talampanel can be oxidized under specific conditions, although detailed reagents and conditions are not commonly disclosed.
Reduction: Reduction reactions involving Talampanel are less documented.
Substitution: Substitution reactions can occur, particularly involving the aromatic ring structures within the compound.
Common reagents and conditions for these reactions are typically proprietary and specific to the industrial processes used in its synthesis .
Scientific Research Applications
Talampanel has been extensively studied for its potential in various scientific research applications:
Chemistry: Used as a tool to study the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its role in neurological processes.
Biology: Investigated for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Explored as a treatment for epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. .
Industry: Utilized in research settings to develop new therapeutic agents targeting neurological disorders.
Mechanism of Action
Talampanel exerts its effects by acting as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is involved in excitatory neurotransmission in the central nervous system. By inhibiting this receptor, Talampanel reduces excitatory neurotransmission, which can help in conditions characterized by excessive neuronal activity, such as epilepsy .
Comparison with Similar Compounds
Talampanel is unique in its specific targeting of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, used in research for its anticonvulsant properties.
Talampanel’s uniqueness lies in its specific binding and inhibitory action on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool in neurological research and potential therapeutic applications.
Biological Activity
Talampanel, a compound classified as a non-competitive antagonist of the AMPA/kainate receptors, has garnered attention for its potential therapeutic applications, particularly in the field of neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.37 g/mol
- CAS Number : 161832-65-1
- Solubility : Soluble in DMSO (maximum concentration 33.74 mg/mL) .
Talampanel acts primarily by inhibiting the AMPA receptors, which are critical for mediating excitatory neurotransmission in the central nervous system. This inhibition is significant because excessive activation of AMPA receptors can lead to neurotoxicity and contribute to various neurological disorders.
Key Mechanisms:
- Non-competitive inhibition : Talampanel binds to a site distinct from the agonist binding site on the AMPA receptor, effectively reducing receptor activity without competing with the natural ligand (glutamate) .
- Potency : It exhibits 2.3 to 3-fold greater potency than GYKI 52466, another known AMPA receptor antagonist .
Biological Activity and Therapeutic Potential
Talampanel has been studied for its anticonvulsant properties and neuroprotective effects in various experimental models.
Anticonvulsant Activity
Research indicates that Talampanel enhances the efficacy of conventional antiepileptic drugs. In animal models, it has been shown to potentiate the anticonvulsive effects of drugs like diazepam . This synergistic effect suggests its potential utility in treating epilepsy, particularly in patients with chronic intractable seizures.
Neuroprotective Effects
In studies involving traumatic brain injury models, Talampanel demonstrated neuroprotective properties by reducing neuronal damage and improving functional outcomes post-injury . The compound's ability to mitigate excitotoxicity is crucial for its application in conditions such as stroke and neurodegenerative diseases.
Case Studies and Clinical Trials
- Efficacy in Chronic Epilepsy : A clinical study assessed the pharmacokinetics and initial efficacy of Talampanel in patients with chronic intractable epilepsy. Results indicated promising anticonvulsant activity with a favorable safety profile .
- Neuroprotection Post-TBI : Another study highlighted Talampanel's role in reducing cell death following traumatic brain injury, suggesting mechanisms involving inhibition of glutamate-induced excitotoxicity .
Data Summary Table
| Study | Focus | Findings |
|---|---|---|
| Czuczwar et al. (1998) | Anticonvulsant effects | Potentiates effects of antiepileptics |
| Belayev et al. (2001) | Neuroprotection | Reduces neuronal damage post-TBI |
| Clinical Trial (2024) | Chronic epilepsy | Promising efficacy and safety profile |
Properties
CAS No. |
161832-67-3 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1 |
InChI Key |
JACAAXNEHGBPOQ-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















